3-Cyclohexylpiperazin-2-one
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Overview
Description
3-Cyclohexylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-Cyclohexylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexylpiperazin-2-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperazine: A simpler analog without the cyclohexyl substitution.
Morpholine: Another heterocyclic compound with a similar ring structure but different substituents.
Piperidine: A six-membered ring with one nitrogen atom, similar in structure but lacking the piperazine’s second nitrogen.
Uniqueness: 3-Cyclohexylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
CAS No. |
91087-28-4 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-cyclohexylpiperazin-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
UDLXFRAICCZHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NCCN2 |
Origin of Product |
United States |
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